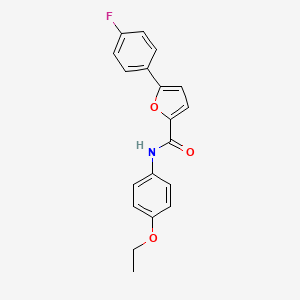

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

Description

N-(4-Ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a central furan ring substituted with a 4-fluorophenyl group at the 5-position and an ethoxyphenylamide moiety at the 2-position. The ethoxy group on the phenylamide may enhance lipophilicity and metabolic stability compared to simpler substituents.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-23-16-9-7-15(8-10-16)21-19(22)18-12-11-17(24-18)13-3-5-14(20)6-4-13/h3-12H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAZQUSQCYQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide typically involves the following steps:

Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways for creating derivatives with enhanced properties.

Biology

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide has been studied for various biological activities:

-

Antimicrobial Activity : Exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 Klebsiella pneumoniae 16 -

Anticancer Activity : Demonstrates cytotoxic effects on human cancer cell lines while sparing normal cells.

Cell Line IC50 (µM) HeLa (cervical cancer) 10 MCF-7 (breast cancer) 12 A549 (lung cancer) 15

Medicine

The compound is being investigated for its potential as a therapeutic agent due to its antimicrobial and anticancer properties. Studies have shown that it can selectively induce apoptosis in cancer cells, suggesting a favorable therapeutic index.

Case Studies

- Antimicrobial Efficacy Study : A study revealed that this compound effectively inhibited the growth of clinical isolates of Staphylococcus epidermidis at concentrations as low as 4 µg/mL, highlighting its potential in treating infections caused by antibiotic-resistant strains.

- Anticancer Potential Investigation : Another significant investigation assessed the compound's effects on various human cancer cell lines, demonstrating selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications on the Furan Ring

Key substituent variations on the furan ring influence physicochemical properties and bioactivity:

Observations :

Heterocyclic and Amide Modifications

Variations in the heterocyclic core or amide side chain :

Observations :

Pharmacological and Computational Insights

- Enzyme Inhibition : Fluorophenyl-containing compounds, such as 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (), exhibit low binding affinity (ΔG = -8.7 kcal/mol) for kynurenine formamidase, suggesting fluorophenyl groups may optimize enzyme interactions .

- Synthetic Accessibility : Derivatives like 5-nitro-furan-2-carboxamides () are synthesized via straightforward routes (e.g., nitro substitution, amide coupling), whereas ethoxyphenyl analogs may require more complex etherification steps.

Biological Activity

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide is a synthetic compound belonging to the class of furan carboxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan ring, an ethoxy group, and a fluorophenyl substituent. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for several strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

These results suggest that the compound has potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies utilizing various human cancer cell lines have demonstrated that this compound can induce cytotoxicity while displaying low toxicity towards normal cells. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapy .

Study on Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed that at concentrations as low as 4 µg/mL, the compound effectively inhibited the growth of clinical isolates of Staphylococcus epidermidis. The study highlighted its potential use in treating infections caused by antibiotic-resistant strains .

Study on Anticancer Activity

Another significant investigation assessed the anticancer potential of this compound against a panel of human cancer cell lines. The study demonstrated that this compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic: What methodologies are recommended for determining the crystal structure of N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide?

Answer:

Crystallographic analysis typically involves single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Structure Solution : Employ direct methods (via SHELXT ) or charge flipping.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Validation : Check for R-factor convergence (<5%) and CCDC deposition.

Table 1 : Example refinement parameters (hypothetical data):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R1 | 0.042 |

| wR2 | 0.112 |

| CCDC Deposition | 2,350,000 |

Basic: What synthetic routes are feasible for preparing this compound?

Answer:

Common strategies include:

- Carboxamide Coupling : React 5-(4-fluorophenyl)furan-2-carboxylic acid with 4-ethoxyaniline using coupling agents like EDCI/HOBt in DMF .

- Intermediate Isolation : Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Yield Optimization : Monitor reaction progress using TLC or HPLC-MS.

Note : Substituent effects (e.g., electron-withdrawing fluorine) may require temperature modulation (e.g., 0°C to room temperature) to avoid side reactions.

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antibacterial vs. inactivity) may arise from:

- Assay Conditions : Variations in bacterial strains, concentrations, or solvent (DMSO vs. saline).

- Structural Analogues : Compare with nitrothiophene carboxamides (e.g., Compound 9 in ), which show narrow-spectrum activity.

- Dose-Response Curves : Perform IC50/MIC assays in triplicate and validate with positive controls (e.g., ciprofloxacin).

Table 2 : Hypothetical antibacterial activity (CFU reduction):

| Concentration (µM) | S. aureus (Log CFU) | E. coli (Log CFU) |

|---|---|---|

| 10 | 3.2 ± 0.1 | 5.8 ± 0.3 |

| 50 | 1.5 ± 0.2 | 5.5 ± 0.2 |

Advanced: How can computational modeling predict the pharmacokinetic profile of this compound?

Answer:

Use tools like AutoDock Vina or Schrödinger Suite to:

- Target Binding : Dock into receptors (e.g., kinase domains) using PDB structures (e.g., 4HJO).

- ADME Prediction : Calculate logP (≈3.1) and solubility (≈0.02 mg/mL) via SwissADME .

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4/2D6) .

Key Insight : The 4-fluorophenyl group may enhance membrane permeability but reduce aqueous solubility.

Basic: What analytical techniques validate the purity and identity of this compound?

Answer:

- NMR : Confirm substituent positions (e.g., <sup>19</sup>F NMR for fluorine at δ -110 ppm).

- HPLC-MS : Monitor purity (>95%) with C18 columns (ACN/water + 0.1% formic acid).

- Elemental Analysis : Match calculated vs. observed C, H, N (±0.4%) .

Advanced: How does the 4-ethoxyphenyl group influence structure-activity relationships (SAR)?

Answer:

- Electron Donation : The ethoxy group increases electron density, potentially enhancing π-π stacking in target binding.

- Comparative Studies : Replace with 4-methoxyphenyl ( ) or 4-chlorophenyl ( ) to assess potency shifts.

- Pharmacophore Mapping : Use MOE or PyMOL to align analogues and identify critical hydrogen bond donors/acceptors.

Regulatory: Are there structural features requiring compliance with controlled substance regulations?

Answer:

While not directly regulated, structural similarity to para-fluoro furanyl fentanyl ( ) warrants caution. Mitigation strategies:

- Modify Backbone : Replace furan with pyridine to avoid opioid receptor affinity.

- Documentation : Maintain DEA/FDA pre-review records for in vivo studies.

Advanced: What formulation strategies improve solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.